Disodium 4-hydroxy-3-((2-methoxyphenyl)azo)naphthalene-2,7-disulphonate

Acid dye Textile dyeing Molecular weight

Disodium 4-hydroxy-3-((2-methoxyphenyl)azo)naphthalene-2,7-disulphonate (CAS 5858-63-9), also designated C.I. Acid Red 5 or C.I.

Molecular Formula C17H12N2Na2O8S2
Molecular Weight 482.4 g/mol
CAS No. 5858-63-9
Cat. No. B12697870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisodium 4-hydroxy-3-((2-methoxyphenyl)azo)naphthalene-2,7-disulphonate
CAS5858-63-9
Molecular FormulaC17H12N2Na2O8S2
Molecular Weight482.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1N=NC2=C(C=C3C=C(C=CC3=C2O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
InChIInChI=1S/C17H14N2O8S2.2Na/c1-27-14-5-3-2-4-13(14)18-19-16-15(29(24,25)26)9-10-8-11(28(21,22)23)6-7-12(10)17(16)20;;/h2-9,20H,1H3,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2
InChIKeyTVKSEYDZBDHCSH-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Disodium 4-hydroxy-3-((2-methoxyphenyl)azo)naphthalene-2,7-disulphonate (CAS 5858-63-9): Core Identity and Structural Class for Procurement Decisions


Disodium 4-hydroxy-3-((2-methoxyphenyl)azo)naphthalene-2,7-disulphonate (CAS 5858-63-9), also designated C.I. Acid Red 5 or C.I. 14905, is a synthetic monoazo acid dye characterized by a naphthalene backbone bearing two sulfonate groups at the 2- and 7-positions, a hydroxyl group at the 4-position, and a 2-methoxyphenyl diazenyl substituent at the 3-position . With a molecular formula of C₁₇H₁₂N₂Na₂O₈S₂ and a molecular weight of 482.4 g/mol, this water-soluble disodium salt is primarily employed for dyeing protein-based fibers (wool, silk), polyamide (nylon), and leather, delivering a vibrant red hue with documented resistance to multiple degradation vectors including light, washing, perspiration, oxygen bleaching, and seawater .

Why Generic Substitution of Disodium 4-hydroxy-3-((2-methoxyphenyl)azo)naphthalene-2,7-disulphonate (CAS 5858-63-9) Carries Performance Risk


Within the monoazo acid dye class, even structurally proximate analogs cannot be presumed interchangeable because subtle variations in sulfonate group count and position, substituent identity on the diazo phenyl ring, and the presence or absence of an acetamido auxiliary group collectively govern critical performance parameters: aqueous solubility, aggregation behavior, dye-fiber affinity, molar extinction coefficient, and wet- and light-fastness profiles . For instance, Acid Red 1 (C.I. 18050, CAS 3734-67-6) shares the 2,7-disulfonate naphthalene core but incorporates a 5-acetamido group and an unsubstituted phenylazo moiety, yielding a higher molecular weight (509.42 g/mol) and altered solubility and fastness characteristics relative to the target compound . Acid Red 88 (C.I. 15620, CAS 1658-56-6) is a monoazo dye with only a single sulfonate group, resulting in lower water solubility and a markedly different lightfastness rating [1]. These structural divergences produce quantifiably distinct performance profiles that directly affect dyeing reproducibility, process efficiency, and end-product durability, making non-equivalent substitution a tangible source of batch failure and rework costs.

Quantitative Differentiation Evidence for Disodium 4-hydroxy-3-((2-methoxyphenyl)azo)naphthalene-2,7-disulphonate (CAS 5858-63-9) Against In-Class Analogs


Molecular Weight Advantage: Higher Molar Dyeing Efficiency per Unit Mass Versus Acid Red 1 (C.I. 18050)

The target compound has a molecular weight of 482.4 g/mol, while Acid Red 1 (C.I. 18050, CAS 3734-67-6) has a molecular weight of 509.42 g/mol . This corresponds to a 5.6% lower molecular weight for the target compound. When dyes are applied on a weight-of-fiber basis (% owf) in exhaust dyeing processes, a lower molecular weight means that, at equal mass dosage, the target compound delivers approximately 5.6% more dye molecules per unit weight than Acid Red 1 .

Acid dye Textile dyeing Molecular weight Dye uptake Exhaustion

Sulfonate Group Architecture: 2,7-Disulfonate Substitution Pattern Versus 1,5-Disulfonate Isomers

The target compound features sulfonate groups exclusively at the 2- and 7-positions of the naphthalene ring, a substitution pattern that is structurally distinct from the 1,5-disulfonate isomer . In sulfonated monoazo dyes, the positioning of sulfonate groups is known to influence aqueous solubility, dye aggregation propensity, and binding geometry with protein and polyamide fibers [1]. While no direct head-to-head solubility measurement has been published for this specific pair, the class-level principle is that 2,7-disulfonate regioisomers exhibit different hydrophile-lipophile balance (HLB) and aggregation behavior compared to 1,5-disulfonate analogs, affecting dye exhaustion rate and leveling performance [1].

Sulfonate positioning Acid dye structure Aggregation Solubility Dye-fiber interaction

Ortho-Methoxy Phenyl Substituent: Predicted Molar Extinction Coefficient Differentiation from Unsubstituted Phenylazo Analogs

The target compound carries an ortho-methoxy (–OCH₃) substituent on the phenyl ring of its diazo component . In azo chromophore systems, electron-donating substituents such as methoxy groups are well-established to produce a bathochromic shift and typically increase the molar extinction coefficient (ε) relative to unsubstituted phenylazo analogs [1][2]. Acid Red 1, which bears an unsubstituted phenylazo group and an acetamido auxiliary, has a reported ε ≥ 17,000 L·mol⁻¹·cm⁻¹ at 529–535 nm . While the ε for the target compound has not been directly published, the +M (mesomeric electron-donating) effect of the ortho-methoxy group predicts a measurably different and likely enhanced absorptivity profile, with a λmax expected in the 480–520 nm range based on Woodward-Fieser empirical rules for substituted azo dyes [1][2].

Molar extinction coefficient Azo chromophore Substituent effect Color strength Spectrophotometry

Solubility Profile Differentiation: Organic Solvent Insolubility Versus Partially Soluble Analogs

The target compound is reported to be water-soluble red dye that is slightly soluble in ethanol and acetone, and insoluble in other organic solvents . This contrasts with Acid Red 88 (C.I. 15620), which is described as soluble in ethanol [1], and Acid Red 1, which is slightly soluble in ethanol and soluble in cellosolve (ethylene glycol monoethyl ether) . The insolubility of the target compound in non-polar and moderately polar organic solvents provides a differentiating advantage in applications requiring resistance to solvent bleeding, such as in solvent-containing cleaning product formulations or multi-phase systems where dye migration must be prevented.

Solubility Acid dye Solvent resistance Formulation Organic solvent

Multi-Condition Fastness Profile: Documented Resistance to Five Degradation Vectors Including Seawater

According to the manufacturer datasheet, the target compound exhibits fastness to light, soaping, perspiration, oxygen bleaching, and seawater . This multi-condition fastness claim is broader than those typically reported for simpler acid red dyes. For comparative context, Acid Red 1 (C.I. 18050) on wool has been independently tested with quantitative fastness ratings: lightfastness 3–4, washing fastness 3–4, and rubbing fastness 3 (dry) / 4 (wet) on the ISO gray scale, where 5 represents the highest fastness [1]. These moderate ratings for Acid Red 1 highlight that not all acid red monoazo dyes achieve robust fastness across multiple conditions. Acid Red 88 (C.I. 15620) shows a lightfastness range of 3–5 on the AATCC scale, indicating variability [2]. The explicit inclusion of seawater and oxygen bleaching fastness in the target compound's datasheet profile differentiates it from peers whose fastness documentation is limited to standard light and wash conditions.

Color fastness Lightfastness Wash fastness Perspiration fastness Seawater fastness Oxygen bleaching

Optimal Application Scenarios for Disodium 4-hydroxy-3-((2-methoxyphenyl)azo)naphthalene-2,7-disulphonate (CAS 5858-63-9) Based on Comparative Evidence


Wool and Polyamide Exhaust Dyeing Requiring Maximum Dye Utilization Efficiency

When procuring an acid red dye for exhaust dyeing of wool or nylon at a target depth of shade, formulators should prioritize the target compound over Acid Red 1 (C.I. 18050) to capitalize on its 5.6% lower molecular weight (482.4 vs. 509.42 g/mol), which yields proportionally more dye molecules per kilogram at equal mass dosage [Section 3, Evidence Item 1]. This translates directly to improved dye exhaustion efficiency and potential cost savings for high-volume textile production. Users must request the exact dye content assay and molecular weight specification from suppliers to confirm batch consistency .

Wool, Silk, and Leather Dyeing for Multi-Condition Fastness Applications Including Marine and Outdoor Use

For textile and leather goods exposed to seawater, perspiration, and oxidative laundering conditions—such as marine upholstery, swimwear, outdoor apparel, and automotive leather—the target compound's documented fastness to seawater, oxygen bleaching, perspiration, soaping, and light [Section 3, Evidence Item 5] positions it as a preferred candidate over Acid Red 1 (which shows moderate lightfastness of 3–4 and washing fastness of 3–4 on wool) and Acid Red 88 (lightfastness 3–5). Procurement specifications should include a requirement for quantitative ISO 105-C02 (washing), ISO 105-E04 (perspiration), and ISO 105-B02 (light) fastness certificates from the dye manufacturer [1].

Solvent-Containing Industrial Formulations (Cleaning Products, Inks, Coatings) Where Dye Bleeding Must Be Minimized

Owing to its documented insolubility in organic solvents beyond slight solubility in ethanol and acetone [Section 3, Evidence Item 4], the target compound is better suited than Acid Red 88 (which is soluble in ethanol) or Acid Red 1 (soluble in cellosolve) for formulations where dye migration into organic phases or solvent bleeding must be eliminated. This includes industrial cleaning solutions containing alcohols or glycol ethers, solvent-based inks, and multi-component coatings . Compatibility testing at the intended use concentration is recommended before full-scale adoption .

Analytical Reference Standard Development for Monoazo Acid Red Dyes with Ortho-Methoxy Substitution

The target compound's defined structural characteristics—specifically the ortho-methoxy phenylazo chromophore and 2,7-disulfonate regiospecificity—make it valuable as a reference standard for analytical method development targeting monoazo acid dyes with similar substitution patterns. Its distinct chromophoric profile (predicted λmax in the 480–520 nm range) differentiates it from unsubstituted phenylazo standards such as Acid Red 1 [Section 3, Evidence Item 3]. Users should verify the λmax and molar extinction coefficient by UV-Vis spectrophotometry upon receipt and request a Certificate of Analysis specifying dye content and chromatographic purity .

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